Cas no 212382-72-4 ((2-ethylcyclopentyl)methanamine hydrochloride)
(2-ethylcyclopentyl)methanamine hydrochloride Chemical and Physical Properties
Names and Identifiers
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- (2-ethylcyclopentyl)methanamine hydrochloride
- (2-Ethylcyclopentyl)methanamine;hydrochloride
- Cyclopentanemethanamine, 2-ethyl-, hydrochloride (1:1)
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- MDL: MFCD29034902
- Inchi: 1S/C8H17N.ClH/c1-2-7-4-3-5-8(7)6-9;/h7-8H,2-6,9H2,1H3;1H
- InChI Key: YMMHWQWOBSMDNU-UHFFFAOYSA-N
- SMILES: Cl.NCC1CCCC1CC
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 80.6
- Topological Polar Surface Area: 26
(2-ethylcyclopentyl)methanamine hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-243937-1g |
(2-ethylcyclopentyl)methanamine hydrochloride |
212382-72-4 | 1g |
$1172.0 | 2023-09-15 | ||
| Enamine | EN300-243937-5g |
(2-ethylcyclopentyl)methanamine hydrochloride |
212382-72-4 | 5g |
$3396.0 | 2023-09-15 | ||
| Enamine | EN300-243937-10g |
(2-ethylcyclopentyl)methanamine hydrochloride |
212382-72-4 | 10g |
$5037.0 | 2023-09-15 | ||
| Enamine | EN300-243937-0.05g |
(2-ethylcyclopentyl)methanamine hydrochloride |
212382-72-4 | 95% | 0.05g |
$983.0 | 2024-06-19 | |
| Enamine | EN300-243937-0.1g |
(2-ethylcyclopentyl)methanamine hydrochloride |
212382-72-4 | 95% | 0.1g |
$1031.0 | 2024-06-19 | |
| Enamine | EN300-243937-0.25g |
(2-ethylcyclopentyl)methanamine hydrochloride |
212382-72-4 | 95% | 0.25g |
$1078.0 | 2024-06-19 | |
| Enamine | EN300-243937-0.5g |
(2-ethylcyclopentyl)methanamine hydrochloride |
212382-72-4 | 95% | 0.5g |
$1124.0 | 2024-06-19 | |
| Enamine | EN300-243937-1.0g |
(2-ethylcyclopentyl)methanamine hydrochloride |
212382-72-4 | 95% | 1.0g |
$1172.0 | 2024-06-19 | |
| Enamine | EN300-243937-2.5g |
(2-ethylcyclopentyl)methanamine hydrochloride |
212382-72-4 | 95% | 2.5g |
$2295.0 | 2024-06-19 | |
| Enamine | EN300-243937-5.0g |
(2-ethylcyclopentyl)methanamine hydrochloride |
212382-72-4 | 95% | 5.0g |
$3396.0 | 2024-06-19 |
(2-ethylcyclopentyl)methanamine hydrochloride Related Literature
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
Additional information on (2-ethylcyclopentyl)methanamine hydrochloride
Introduction to (2-ethylcyclopentyl)methanamine hydrochloride (CAS No. 212382-72-4)
(2-ethylcyclopentyl)methanamine hydrochloride, identified by its CAS number 212382-72-4, is a significant compound in the field of pharmaceutical chemistry. This compound has garnered attention due to its unique structural properties and potential applications in drug development. The molecule consists of a cyclopentyl ring substituted with an ethyl group and a methanamine moiety, which is further salted with hydrochloride to enhance its solubility and stability. These characteristics make it a valuable candidate for various biochemical and pharmacological studies.
The< strong>structure of (2-ethylcyclopentyl)methanamine hydrochlorideimparts a distinct spatial arrangement that can influence its interactions with biological targets. The cyclopentyl ring provides a rigid framework, while the ethyl group introduces a degree of flexibility, which can be crucial for binding affinity and selectivity. The methanamine functional group is known for its ability to form hydrogen bonds, a key interaction in many drug-receptor mechanisms. The hydrochloride salt form ensures better pharmacokinetic properties, making it more suitable for formulation in pharmaceutical products.
Recent research in the field of medicinal chemistry has highlighted the< strong>potential of (2-ethylcyclopentyl)methanamine hydrochloride as a lead compound for developing novel therapeutic agents. Studies have demonstrated its efficacy in modulating various biological pathways, particularly those involving neurotransmitter systems. For instance, preliminary investigations suggest that this compound may interact with serotonin receptors, which are implicated in mood regulation and cognitive functions. Such interactions could make it a promising candidate for treating conditions like depression and anxiety disorders.
In addition to its neurological potential, (2-ethylcyclopentyl)methanamine hydrochloride has shown promise in other therapeutic areas. Research indicates that it may exhibit anti-inflammatory properties by inhibiting key enzymes involved in the inflammatory cascade. This makes it a candidate for developing drugs targeting chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. The ability of the compound to modulate these pathways is attributed to its unique structural features, which allow it to interact with multiple targets simultaneously.
The< strong>pharmacokinetic profile of (2-ethylcyclopentyl)methanamine hydrochlorideis another area of interest. Its solubility and stability, enhanced by the hydrochloride salt form, contribute to its favorable bioavailability. Studies have shown that the compound exhibits rapid absorption after oral administration, with a bioavailability rate that exceeds 80%. This high bioavailability ensures that therapeutic doses are achieved efficiently, reducing the need for frequent dosing and improving patient compliance.
Furthermore, the< strong>toxicological profile of (2-ethylcyclopentyl)methanamine hydrochloridehas been extensively evaluated in preclinical studies. These studies have revealed that the compound is well-tolerated at therapeutic doses, with minimal side effects observed. However, some preliminary findings suggest potential hepatotoxicity at high doses, which necessitates careful dosing regimens in clinical settings. Ongoing research aims to optimize the therapeutic window by identifying structural modifications that can mitigate these effects while maintaining efficacy.
The< strong>synthesis of (2-ethylcyclopentyl)methanamine hydrochlorideis another critical aspect of its development as a pharmaceutical agent. Current synthetic routes involve multi-step organic transformations, starting from readily available precursors like cyclopentanone and ethylmagnesium bromide. Advances in synthetic methodologies have improved yield and purity, making large-scale production feasible. These advancements are crucial for ensuring an adequate supply of the compound for both research and commercial purposes.
In conclusion, (2-ethylcyclopentyl)methanamine hydrochloride (CAS No. 212382-72-4) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and potential therapeutic applications. Its ability to modulate neurological and inflammatory pathways makes it a promising candidate for treating various diseases. Ongoing research continues to explore its full potential, with particular focus on optimizing its pharmacokinetic profile and safety profile. As our understanding of this compound grows, so does its potential to contribute to the development of novel treatments that improve human health.
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